molecular formula C18H18N2O2S2 B2638593 3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 941902-50-7

3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2638593
CAS No.: 941902-50-7
M. Wt: 358.47
InChI Key: LTYJOVXYGBDMTB-UHFFFAOYSA-N
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Description

Contextualization Within Benzothiazole-Based Pharmacophores

The benzothiazole scaffold is a cornerstone of medicinal chemistry due to its broad-spectrum bioactivity and adaptability in molecular design. This heterocyclic system, characterized by a fused benzene and thiazole ring, exhibits distinct electronic properties that facilitate interactions with enzymes, receptors, and nucleic acids. In this compound, the 4-methylbenzothiazole moiety serves as a critical pharmacophoric element, enhancing target selectivity and metabolic stability.

Benzothiazole derivatives are renowned for their anticancer properties, often mediated through mechanisms such as topoisomerase inhibition and apoptosis induction. For instance, 2-(4-amino-3-methylphenyl)benzothiazole derivatives demonstrate selective cytotoxicity against tumor cell lines by leveraging cytochrome P450 CYP1A1-mediated metabolic activation. Similarly, the methyl group at the fourth position of the benzothiazole ring in the subject compound may optimize lipophilicity, thereby improving membrane permeability and bioavailability.

The integration of a propanamide side chain further augments the molecule's pharmacodynamic profile. Amide functionalities are prevalent in drug design due to their hydrogen-bonding capacity, which stabilizes target interactions. In this compound, the propanamide linker bridges the benzothiazole core to a 4-methoxyphenylthio group, creating a spatially optimized structure for binding to hydrophobic pockets in enzymatic active sites.

Historical Evolution of Thioether-Linked Propanamide Derivatives

Thioether linkages have emerged as strategic components in medicinal chemistry, offering enhanced chemical stability and tunable electronic effects compared to their oxygen-containing analogs. The incorporation of sulfur atoms in drug candidates dates to the mid-20th century, with seminal work on penicillin derivatives highlighting sulfur's role in bioactivity. In the context of propanamide derivatives, thioether functionalities enable precise modulation of electron density and steric bulk, critical for optimizing drug-receptor interactions.

The historical development of thioether-propanamide hybrids can be traced to anti-inflammatory agents such as the 2,5-diaryl-1,3,4-oxadiazoles reported by Grover et al., where methylsulfonyl groups conferred selective COX-II inhibition. These studies demonstrated that electron-withdrawing substituents on aryl rings enhance enzymatic selectivity, a principle reflected in the 4-methoxyphenylthio group of the subject compound. The methoxy group's electron-donating nature may counterbalance the thioether's electronic effects, achieving an optimal balance for target engagement.

Synthetic advancements have further propelled the design of thioether-linked propanamides. Modern methodologies often employ coupling reagents like EDC/HOBt for amide bond formation, alongside nucleophilic substitution reactions to introduce thioether groups. For example, the synthesis of this compound typically involves:

  • Thioether Formation : Reaction of 4-methoxythiophenol with a propanamide precursor under basic conditions.
  • Benzothiazole Functionalization : Introduction of the 4-methylbenzothiazole moiety via cyclization or substitution reactions.
  • Amidation : Coupling the thioether intermediate with the benzothiazole-2-amine derivative using activating agents.

This multistep approach underscores the compound's synthetic complexity while highlighting opportunities for structural diversification. Recent innovations in green chemistry, such as solvent-free reactions and catalytic methods, aim to improve yields and reduce environmental impact in large-scale production.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-4-3-5-15-17(12)20-18(24-15)19-16(21)10-11-23-14-8-6-13(22-2)7-9-14/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJOVXYGBDMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with a thiol group.

    Formation of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with a propanoyl chloride or an equivalent reagent to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide may exhibit significant anticancer properties. For example, benzothiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with some compounds demonstrating IC50 values lower than traditional chemotherapeutics like 5-fluorouracil . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antimicrobial Properties

Compounds featuring thiazole and benzothiazole moieties have been investigated for their antibacterial activities. Some studies reported promising results against Staphylococcus epidermidis, suggesting that structural modifications can enhance antimicrobial efficacy . The presence of electron-donating groups on the phenyl rings appears to play a critical role in enhancing activity.

Anticonvulsant Effects

Thiazole-based compounds have also been explored for anticonvulsant activity. Research indicates that certain derivatives can significantly reduce seizure activity in animal models, potentially offering new avenues for epilepsy treatment . The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the thiazole ring for achieving desired pharmacological effects.

Case Studies

  • Anticancer Efficacy : A study published in MDPI demonstrated that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard treatments, with IC50 values indicating potent cytotoxicity against MCF-7 cancer cells .
  • Antimicrobial Activity : Research on benzothiazole derivatives revealed strong antimicrobial properties comparable to established antibiotics, emphasizing the potential of these compounds in treating bacterial infections .
  • Anticonvulsant Research : A recent investigation into thiazole-integrated compounds found significant anticonvulsant action in both MES (Maximal Electroshock Seizure) and scPTZ (Subcutaneous Pentylenetetrazol) models, suggesting their viability as therapeutic agents for seizure disorders .

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Disruption of Cellular Pathways: Affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The 4-methyl substitution on the benzothiazole ring (as in the target compound) may enhance lipophilicity and membrane permeability compared to unsubstituted analogues .
  • Thioether linkages (e.g., 4-methoxyphenylthio) improve metabolic stability relative to ester or amide linkages .
Antioxidant Activity :
  • N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited 1.4× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy groups stabilizing free radicals .
  • 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide also showed potent antioxidant activity, suggesting that aryl-amino groups enhance redox activity .
Anticancer Activity :
  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone demonstrated IC₅₀ = 8.2 µM against glioblastoma U-87 cells, highlighting the role of triazole-thioether motifs in cytotoxicity .
  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) inhibited KPNB1 (a nuclear transport protein) with nanomolar potency, indicating that fluorophenyl and heterocyclic substituents enhance target binding .
Antimicrobial Activity :
  • 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one showed MIC = 15.6 µg/mL against E. coli and C. albicans, outperforming non-methoxy analogues due to improved membrane penetration .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP) : The 4-methylbenzothiazole and thioether groups in the target compound likely increase LogP compared to polar analogues like N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide , enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thioether linkages resist hydrolysis better than ester or amide bonds, as seen in CDD-934506 (a sulfonyl-thioether compound with prolonged half-life) .
Structure-Activity Relationships (SAR)

Benzothiazole Substitutions :

  • 4-Methyl or 5-fluorophenyl groups improve target binding (e.g., KPNB1 inhibition in compound 31 ) .
  • Electron-donating groups (e.g., methoxy) enhance antioxidant activity .

Linker Modifications :

  • Thioether > amide > ester in terms of metabolic stability .
  • Propanamide length balances flexibility and rigidity for receptor interaction .

Biological Activity

3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Structural Overview

The compound features a unique combination of functional groups:

  • Thioether linkage : Enhances reactivity and potential interactions with biological targets.
  • Benzo[d]thiazole moiety : Known for various biological activities including anticancer and antimicrobial effects.
  • Propanamide group : Contributes to the compound's stability and solubility.

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activity . The presence of the methoxy group is believed to enhance the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at oxidative stress-related diseases.

Anticancer Activity

Research suggests that this compound may serve as a potential anticancer agent . The benzothiazole component has been linked to cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cells, indicating potent activity . The structural similarity with known anticancer agents suggests that this compound could interact effectively with cancer-related pathways.

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The benzothiazole moiety may inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2, similar to other thiazole derivatives .
  • Cell Cycle Arrest : Some analogues have been shown to induce G2-M phase arrest in cancer cells, which is critical for halting tumor growth .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have demonstrated that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in cancer pathways, suggesting a robust interaction profile that could be exploited for drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving:

  • Formation of Thioether Linkage : Reacting 4-methoxythiophenol with suitable alkylating agents.
  • Amidation Process : Finalizing the structure through reactions with amines under dehydrating conditions .

The SAR analysis indicates that modifications on the phenyl ring and the presence of electron-donating groups significantly enhance anticancer activity. For example, methyl substitutions at specific positions have been correlated with increased potency against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution between 3-chloropropanamide derivatives and 4-methoxyphenylthiol. Key steps include:

  • Reacting 3-chloro-N-(4-methylbenzo[d]thiazol-2-yl)propanamide with 4-methoxyphenylthiol in ethanol using sodium as a base, yielding ~59% under optimized conditions .
  • Alternative routes involve sodium ethoxide catalysis in anhydrous ethanol, with purification via column chromatography (petroleum ether/ethyl acetate) . Yield optimization strategies: Adjust molar ratios (1:1.2 for thiol:chloro precursor), reflux duration (6–8 hours), and post-reaction neutralization with dilute HCl to precipitate the product .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole), methoxy group (δ 3.8 ppm), and thioether linkage (C-S bond at ~120–130 ppm in 13C) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 385.08) .
  • FT-IR : Identifies amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S absorption (~650 cm⁻¹) .

Q. What initial biological screening assays are appropriate for evaluating bioactivity?

  • Anti-inflammatory assays : Measure suppression of prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells via ELISA, with IC50 calculations .
  • Enzyme inhibition : Test lipoxygenase (LOX) activity spectrophotometrically at 234 nm, comparing inhibition to reference compounds like nordihydroguaiaretic acid .
  • Receptor binding : Use radioligand displacement assays (e.g., adenosine A2B receptor binding with [3H]PSB-603) to assess affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

  • Thiazole modifications : Replace 4-methylbenzo[d]thiazole with 4-fluorophenyl or 4-bromophenyl thiazoles to assess electronic effects on receptor binding (see analogs in ).
  • Methoxyphenyl alterations : Substitute 4-methoxy with 4-ethoxy or 4-acetyl groups to evaluate steric/electronic impacts on enzyme inhibition (as in ).
  • Propanamide chain variations : Introduce α-methyl or β-keto groups to modulate conformational flexibility and metabolic stability .

Q. How can contradictions in reported synthetic yields or purity be resolved?

  • Yield discrepancies : Compare solvent systems (e.g., ethanol vs. DMF) and bases (sodium vs. triethylamine) across studies. For example, sodium in ethanol (59% yield) outperforms triethylamine in DMF (16–21% in related compounds) due to better nucleophilicity .
  • Purity validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., ethanol/water vs. hexane/ethyl acetate) for optimal crystal formation .

Q. What computational approaches predict molecular targets or binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with LOX (PDB: 1LOX) or adenosine A2B receptors (PDB: 5G53). Key residues for hydrogen bonding include Arg534 (LOX) and Tyr271 (A2B) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify persistent interactions, such as π-π stacking with Phe168 (A2B) .

Q. How can bioactivity discrepancies between in vitro and in vivo models be addressed?

  • Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to identify metabolites via LC-MS. For example, demethylation of the methoxy group may reduce activity in vivo .
  • Pharmacokinetic profiling : Measure oral bioavailability in rodent models. Low solubility (<10 µg/mL in PBS) may necessitate formulation with cyclodextrins or liposomes .

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